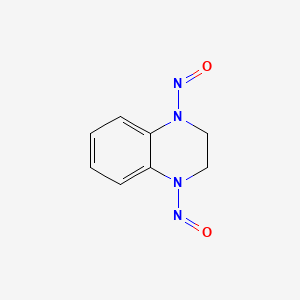
1,4-Dinitroso-2,3-dihydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dinitroso-2,3-dihydroquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound this compound is characterized by the presence of nitroso groups at the 1 and 4 positions and a dihydroquinoxaline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dinitroso-2,3-dihydroquinoxaline can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions . This reaction typically requires high temperatures and a strong acid catalyst. Another method involves the treatment of substituted ortho-phenylenediamine with oxalic acid under solvent-free conditions, followed by grinding at room temperature .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dinitroso-2,3-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives with amino groups.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dinitroso-2,3-dihydroquinoxaline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Dinitroso-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:
DAAO Inhibition: The compound acts as an inhibitor of d-amino acid oxidase, which plays a role in the metabolism of d-amino acids in the brain. By inhibiting DAAO, the compound can modulate the levels of d-amino acids, potentially affecting neurological functions.
Antimicrobial Activity: The compound’s nitroso groups can interact with microbial enzymes and proteins, disrupting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
1,4-Dinitroso-2,3-dihydroquinoxaline can be compared with other similar compounds in the quinoxaline family:
Quinoxaline-2,3-dione: This compound lacks the nitroso groups and has different chemical reactivity and biological activity.
Quinoxaline-1,4-di-N-oxide: This compound has nitroso groups at different positions and exhibits distinct biological properties, including antitumoral and antimicrobial activities.
2,3-Dichloroquinoxaline: This compound contains chlorine atoms instead of nitroso groups and is used as a synthetic intermediate in various chemical reactions.
Propriétés
Numéro CAS |
6335-61-1 |
|---|---|
Formule moléculaire |
C8H8N4O2 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
1,4-dinitroso-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C8H8N4O2/c13-9-11-5-6-12(10-14)8-4-2-1-3-7(8)11/h1-4H,5-6H2 |
Clé InChI |
DKNBSVJXLHTVEG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C2N1N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


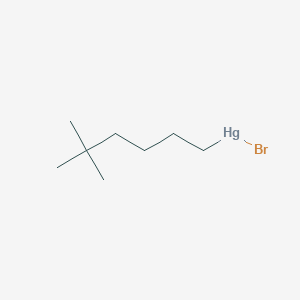
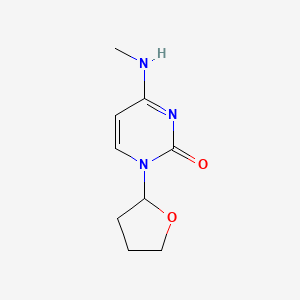

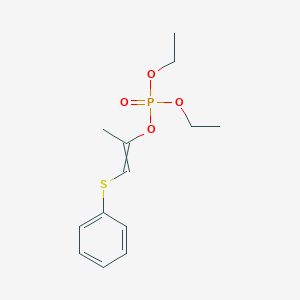


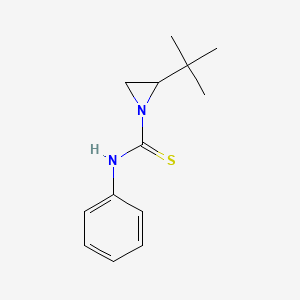
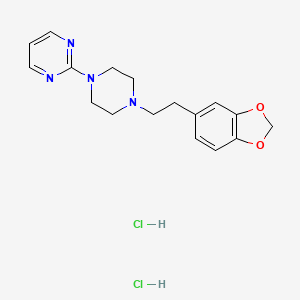
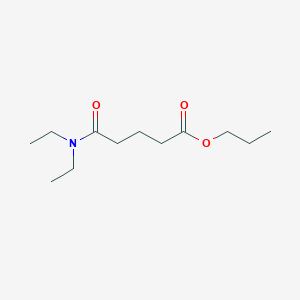
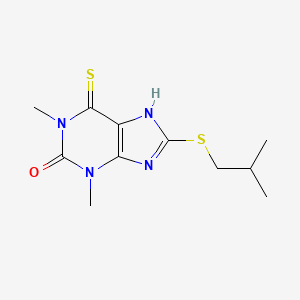
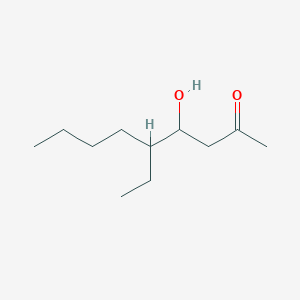

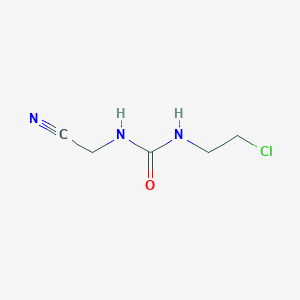
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
